N,N-DiBoc-2-amino-4-bromopyridine

Catalog No.
S834426
CAS No.
1216620-65-3
M.F
C15H21BrN2O4
M. Wt
373.247
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-DiBoc-2-amino-4-bromopyridine

CAS Number

1216620-65-3

Product Name

N,N-DiBoc-2-amino-4-bromopyridine

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Molecular Formula

C15H21BrN2O4

Molecular Weight

373.247

InChI

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-10(16)7-8-17-11/h7-9H,1-6H3

InChI Key

CNKRGILVFOHONI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C

N,N-DiBoc-2-amino-4-bromopyridine is a chemical compound characterized by the presence of a bromine atom at the 4-position and an amino group at the 2-position of a pyridine ring, along with two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen of the amino group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the preparation of biologically active molecules.

The molecular formula of N,N-DiBoc-2-amino-4-bromopyridine is C10H12BrN2O4C_{10}H_{12}BrN_2O_4, and it has a molecular weight of approximately 303.12 g/mol. The compound is typically synthesized as a white to off-white solid, which can be characterized by various spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

Due to its functional groups. Key reactions include:

  • Deprotection Reactions: The Boc groups can be removed under acidic conditions, yielding 2-amino-4-bromopyridine, which can then react further in nucleophilic substitution or coupling reactions.
  • Nucleophilic Substitution: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents at the 4-position.
  • Coupling Reactions: The deprotected amino group can participate in coupling reactions with electrophiles, forming amide bonds that are crucial in drug development.

Research indicates that derivatives of 2-amino-4-bromopyridine exhibit significant biological activities. For instance, compounds with similar structures have shown potential as:

  • Antimicrobial Agents: Some derivatives demonstrate activity against various bacterial strains.
  • Antitumor Agents: Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibitors: Compounds related to N,N-DiBoc-2-amino-4-bromopyridine have been explored for their capacity to inhibit specific enzymes involved in disease pathways.

The synthesis of N,N-DiBoc-2-amino-4-bromopyridine typically involves several steps:

  • Protection of Amino Group: The amino group of 2-amino-4-bromopyridine is protected using Boc anhydride or a similar reagent to form N,N-DiBoc-2-amino-4-bromopyridine.
  • Bromination: Starting from 2-amino-pyridine, bromination can be performed at the 4-position using brominating agents.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Several patents detail synthetic routes that emphasize efficiency and high yield, often employing methods such as Hofmann degradation and esterification techniques .

N,N-DiBoc-2-amino-4-bromopyridine serves as a versatile building block in organic synthesis. Its applications include:

  • Pharmaceutical Development: As an intermediate for synthesizing bioactive compounds, particularly those targeting specific biological pathways.
  • Material Science: Utilized in the development of novel materials with enhanced properties due to its unique chemical structure.

Interaction studies involving N,N-DiBoc-2-amino-4-bromopyridine often focus on its binding affinity with various biological targets. These studies assess how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic effects. For example, molecular docking studies may reveal how well this compound fits into active sites of target proteins, aiding in drug design efforts.

Several compounds share structural similarities with N,N-DiBoc-2-amino-4-bromopyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-bromopyridineAmino group at 2-position; bromine at 4Lacks protective Boc groups; more reactive
N-Boc-2-amino-5-bromopyridineAmino group at 2-position; bromine at 5Different position of bromine affects reactivity
N-Boc-3-amino-pyridineAmino group at 3-positionVariation in position alters biological activity
4-Bromo-N,N-dimethylpyridin-2-amineDimethylated amino group at 2-positionPotentially different pharmacokinetics

These compounds highlight the unique positioning of functional groups in determining reactivity and biological activity. The distinctive bromination pattern and Boc protection make N,N-DiBoc-2-amino-4-bromopyridine particularly valuable in synthetic chemistry and drug development contexts.

N,N-DiBoc-2-amino-4-bromopyridine (CAS: 1216620-65-3) is a brominated pyridine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups on its amino moiety. With the molecular formula $$ \text{C}{15}\text{H}{21}\text{BrN}2\text{O}4 $$ and a molecular weight of 373.24 g/mol, this compound serves as a critical intermediate in pharmaceutical and materials science research. Its Boc groups enhance stability during synthetic transformations, enabling selective functionalization of the pyridine ring while preventing unwanted side reactions. The bromine atom at the 4-position provides a handle for cross-coupling reactions, making it indispensable for constructing complex heterocyclic architectures.

Historical Context and Development

The compound emerged from advancements in pyridine functionalization strategies in the early 21st century. Early synthetic routes for 2-amino-4-bromopyridine, such as those patented in CN102603622B (2012) and CN105153023A (2015), focused on optimizing yields through Hofmann degradation and esterification-ammoniation sequences. The introduction of Boc protecting groups addressed challenges in amino group reactivity, as demonstrated in CN103772272A (2014), which detailed methods for Boc-protected bromopyridines. By 2020, its utility expanded into targeted drug discovery, particularly in kinase inhibitor synthesis.

Nomenclature and Classification

  • IUPAC Name: N,N-Bis(tert-butoxycarbonyl)-4-bromopyridin-2-amine
  • Classification:
    • Heterocyclic aromatic compound (pyridine core)
    • Bromo-substituted amine
    • N-Boc-protected intermediate
  • CAS Registry: 1216620-65-3
  • Key Structural Features:
    • Pyridine ring with bromine at C4
    • Dual Boc groups on C2 amino substituent

Role in Heterocyclic Chemistry Research

This compound enables precise regioselective modifications in heterocycle synthesis:

  • Cross-Coupling Reactions: The C4 bromine participates in Suzuki-Miyaura couplings to install aryl/heteroaryl groups.
  • Nucleophilic Substitution: Boc deprotection under acidic conditions generates reactive amines for subsequent amidation or alkylation.
  • C-H Functionalization: Direct functionalization at C3 or C5 positions is achievable via transition-metal catalysis.

Table 1: Key Reactions Involving N,N-DiBoc-2-amino-4-bromopyridine

Reaction TypeConditionsApplication Example
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CInstallation of biaryl motifs
Boc DeprotectionTFA/DCM (1:1), rt, 2hGeneration of free amine
Buchwald-Hartwig AminationPd₂(dba)₃, XantPhos, Cs₂CO₃Formation of C-N bonds

Importance as a Synthetic Intermediate

N,N-DiBoc-2-amino-4-bromopyridine is pivotal in synthesizing:

  • Pharmaceuticals:
    • Kinase inhibitors (e.g., EGFR/ALK-targeting agents)
    • Antiviral compounds via pyridine-based scaffolds
  • Agrochemicals: Systemic fungicides with enhanced lipophilicity
  • Materials Science:
    • OLED precursors through bromine-to-aryl transformations
    • Coordination polymers via pyridine-metal interactions

The Boc groups ensure compatibility with multi-step syntheses, as evidenced by its use in PMC9969401 (2023) for constructing HSET inhibitors. Over 65% of global production occurs in China, driven by cost-efficient bromine supply chains.

Molecular Structure and Formula

N,N-DiBoc-2-amino-4-bromopyridine represents a brominated pyridine derivative bearing dual tert-butoxycarbonyl protective groups on the amino functionality [2] [3] [4]. The compound possesses the molecular formula C₁₅H₂₁BrN₂O₄ with a molecular weight of 373.24 grams per mole [2] [3] [6]. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate [2].

The structural architecture features a pyridine ring system substituted with a bromine atom at the 4-position and an amino group at the 2-position, where the amino functionality is protected by two tert-butoxycarbonyl groups [2] [3]. The Chemical Abstracts Service registry number assigned to this compound is 1216620-65-3 [2] [3] [4].

PropertyValue
Chemical NameN,N-DiBoc-2-amino-4-bromopyridine [2]
CAS Number1216620-65-3 [2] [3]
Molecular FormulaC₁₅H₂₁BrN₂O₄ [2] [3]
Molecular Weight373.24 g/mol [2] [4]
IUPAC Nametert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate [2]
InChI KeyCNKRGILVFOHONI-UHFFFAOYSA-N [19]
SMILESCC(C)(C)OC(=O)N(c1cc(ccn1)Br)C(=O)OC(C)(C)C [19]

Physicochemical Properties

Solubility Profile and Chemical Stability

The solubility characteristics of N,N-DiBoc-2-amino-4-bromopyridine reflect the influence of both the polar carbamate functionalities and the aromatic pyridine core [10]. The compound exhibits limited solubility in aqueous media due to the hydrophobic nature of the tert-butyl groups and the aromatic system [10]. Storage recommendations specify maintenance under inert gas conditions at temperatures between 2-8°C to preserve chemical stability [6].

The presence of dual tert-butoxycarbonyl protecting groups enhances the chemical stability of the amino functionality under neutral and basic conditions while maintaining susceptibility to acidic hydrolysis [13]. The compound demonstrates stability under typical laboratory storage conditions when protected from moisture and light [6] [19].

Melting and Boiling Points

Computational predictions indicate a boiling point of 414.4±55.0°C under standard atmospheric pressure conditions [6] [19]. The predicted flash point occurs at 204.5±31.5°C, indicating moderate thermal stability [19]. These thermal properties reflect the combined influence of the pyridine ring system, bromine substitution, and bulky carbamate protecting groups [6].

The vapor pressure at 25°C is extremely low, measured at 0.0±1.0 millimeters of mercury, consistent with the compound's relatively high molecular weight and intermolecular interactions [19].

Molecular Weight and Density Considerations

The molecular weight of 373.24 grams per mole positions this compound in the intermediate molecular weight range for pharmaceutical intermediates [2] [4]. The calculated density is 1.4±0.1 grams per cubic centimeter, reflecting the presence of the bromine atom which contributes significantly to the overall molecular mass [19].

PropertyValue
Molecular Weight373.24 g/mol [2] [4]
Density1.4±0.1 g/cm³ [19]
Boiling Point414.4±55.0°C [6] [19]
Flash Point204.5±31.5°C [19]
Vapor Pressure (25°C)0.0±1.0 mmHg [19]
Storage Temperature2-8°C under inert gas [6]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of N,N-DiBoc-2-amino-4-bromopyridine reveals characteristic signals arising from the pyridine ring protons and the tert-butyl groups [21]. The aromatic protons of the pyridine ring appear in the region between 7.0-8.5 parts per million, with the bromine substitution causing distinctive chemical shift patterns [21].

The tert-butyl protons of the protecting groups generate sharp singlets typically observed around 1.4-1.5 parts per million, representing the eighteen equivalent methyl protons [21]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbons of the carbamate groups appearing in the 150-160 parts per million region [23].

Mass Spectrometry Analysis

Mass spectrometric analysis of N,N-DiBoc-2-amino-4-bromopyridine produces a molecular ion peak at mass-to-charge ratio 373.24, corresponding to the intact molecular ion [2] [3]. Fragmentation patterns typically involve loss of tert-butyl groups and subsequent cleavage of the carbamate functionalities .

The bromine isotope pattern provides additional confirmation of structural identity, with the characteristic doublet separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes . Base peak assignment varies depending on ionization conditions and fragmentation pathways .

Infrared Spectroscopic Properties

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the carbamate functionalities and aromatic system [23]. The carbonyl stretching vibrations of the tert-butoxycarbonyl groups appear prominently in the 1700-1750 wavenumber region [6] [23].

Additional characteristic absorptions include carbon-hydrogen stretching modes of the aromatic ring system and the aliphatic tert-butyl groups [23]. The absence of free amino group stretching vibrations confirms complete protection of the nitrogen functionality [23].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis demonstrates absorption characteristics primarily attributed to the pyridine ring system [24]. The aromatic π→π* electronic transitions typically occur in the 250-300 nanometer region, with the bromine substitution causing bathochromic shifts relative to unsubstituted pyridine derivatives [24].

The carbamate protecting groups contribute minimal chromophoric character to the overall absorption profile, with the pyridine ring serving as the dominant chromophore [24]. Extinction coefficients depend on solvent conditions and specific electronic transitions involved [24].

Spectroscopic TechniqueKey FeaturesExpected Range/Values
¹H Nuclear Magnetic ResonanceAromatic protons in pyridine ring region7.0-8.5 ppm (aromatic), 1.4-1.5 ppm (tert-butyl) [21]
¹³C Nuclear Magnetic ResonanceCarbonyl carbons of protecting groups, aromatic carbons150-160 ppm (carbonyl), 120-140 ppm (aromatic) [23]
Infrared SpectroscopyCarbonyl stretch of carbamate groups1700-1750 cm⁻¹ (carbonyl) [6] [23]
Mass SpectrometryMolecular ion peak, fragmentation patternsm/z 373.24 (molecular ion) [2] [3]
Ultraviolet-Visible Spectroscopyπ→π* transitions in pyridine ring system250-300 nm region [24]

Crystallographic Data and Solid-State Properties

Crystallographic investigations of related di-tert-butoxycarbonyl protected aminopyridine derivatives reveal characteristic packing arrangements influenced by the bulky protecting groups [34]. The solid-state structure typically exhibits intermolecular interactions involving the pyridine nitrogen and carbonyl oxygen atoms of the carbamate functionalities [34].

The bromine substituent contributes to the overall crystal packing through van der Waals interactions, though halogen bonding effects are generally weak in this structural context [34]. The tert-butyl groups create significant steric bulk that influences molecular conformation and crystal packing efficiency [34].

Crystal structures of analogous compounds demonstrate that the carbamate protecting groups adopt conformations that minimize steric repulsion while maximizing favorable intermolecular contacts [34]. The pyridine ring typically remains relatively planar, with the protecting groups oriented to reduce intramolecular strain [34].

Electronic Properties and Reactivity Patterns

Electron Density Distribution

The electron density distribution in N,N-DiBoc-2-amino-4-bromopyridine reflects the combined electronic effects of the pyridine ring, bromine substituent, and carbamate protecting groups [27]. The bromine atom withdraws electron density from the aromatic system through inductive effects, while the nitrogen lone pair of the pyridine ring provides a site of high electron density [27].

The carbamate protecting groups significantly reduce the nucleophilicity of the amino nitrogen through resonance delocalization and steric hindrance [30] [33]. This electronic deactivation is essential for the compound's stability and selective reactivity patterns [30].

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Calculations

Density functional theory calculations on related bromopyridine derivatives indicate that the highest occupied molecular orbital primarily involves the pyridine nitrogen lone pair and aromatic π-system [27] [32]. The lowest unoccupied molecular orbital typically exhibits antibonding character with significant contribution from the pyridine ring and bromine substituent [27].

The energy gap between these frontier molecular orbitals influences the compound's electronic excitation properties and chemical reactivity [27]. The presence of the electron-withdrawing bromine substituent generally lowers both orbital energies while maintaining a significant energy gap [27] [32].

Nucleophilicity Parameters

The nucleophilicity of N,N-DiBoc-2-amino-4-bromopyridine is substantially reduced compared to the corresponding free amino compound due to the presence of the protecting groups [30] [31]. The carbamate functionalities decrease the electron density on the nitrogen atom through resonance delocalization with the carbonyl groups [30].

Steric effects from the bulky tert-butyl groups further diminish nucleophilic reactivity by hindering approach of electrophilic reagents [30]. This reduced nucleophilicity is advantageous for synthetic applications where selective reactions at other positions are desired [31] [33].

Synthesis from 2-Amino-4-bromopyridine

The most straightforward and widely employed approach for synthesizing N,N-DiBoc-2-amino-4-bromopyridine involves the direct protection of 2-amino-4-bromopyridine using di-tert-butyl dicarbonate as the protecting reagent [2] [3]. This methodology represents the primary industrial route due to its reliability and well-established reaction conditions.

Protection of Amino Group with Boc Anhydride

The protection of the amino group in 2-amino-4-bromopyridine typically proceeds through nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction mechanism involves formation of a tetrahedral intermediate, followed by elimination of tert-butanol and carbon dioxide to yield the desired N,N-DiBoc protected product [3] [4].

Standard reaction conditions employ 2-amino-4-bromopyridine (1.0 equivalent) with di-tert-butyl dicarbonate (2.0-2.5 equivalents) in the presence of a suitable base [2] [5]. The most commonly used bases include triethylamine, 4-dimethylaminopyridine, and sodium bicarbonate, with triethylamine being particularly effective for this transformation [2] [5]. Dichloromethane serves as the preferred solvent, though tetrahydrofuran, acetonitrile, and 1,4-dioxane have also been successfully employed [2] [5].

The reaction typically proceeds at room temperature over 0.5 to 2 hours, with reaction progress monitored by thin-layer chromatography [2] [5]. Complete consumption of the starting material indicates reaction completion, and the product is isolated through standard aqueous workup followed by column chromatography [2] [5].

Optimization of Reaction Conditions

Optimization studies have revealed several critical parameters that significantly influence the efficiency of the Boc protection reaction. Alcoholic solvents have been demonstrated to greatly enhance the rate of Boc protection of aromatic amines at room temperature, eliminating the need for additional bases in the reaction mixture [6]. Kinetic studies using nuclear magnetic resonance spectroscopy showed that the reaction between para-toluidine and Boc anhydride in deuterated methanol proceeds 70-fold faster than in deuterated chloroform [6].

The molar ratio of reagents represents another crucial optimization parameter. Studies indicate that the optimal ratio of 2-amino-4-bromopyridine to di-tert-butyl dicarbonate to coupling agents to base ranges from 1:1.5-2:1.5-3:1.5-3 [2] [5]. Excess Boc anhydride ensures complete protection while minimizing formation of mono-protected products.

Temperature control proves essential for achieving high selectivity. While room temperature conditions generally provide excellent results, elevated temperatures can lead to increased formation of side products and decomposition of sensitive intermediates [7] [6]. Conversely, reduced temperatures may significantly slow reaction rates, requiring extended reaction times.

Yield Enhancement Strategies

Several strategies have been developed to enhance yields in the Boc protection of aminopyridines. The incorporation of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole has been shown to dramatically improve reaction efficiency [2] [5]. These reagents activate the Boc anhydride, facilitating nucleophilic attack by the amino group.

The use of microwave irradiation represents another promising approach for yield enhancement. Microwave-assisted Boc protection reactions typically proceed to completion in significantly shorter times while maintaining high yields and selectivity [7]. This approach is particularly advantageous for scale-up operations where time efficiency is critical.

Solvent selection also plays a crucial role in yield optimization. Studies have demonstrated that protic solvents, particularly alcohols, can significantly enhance reaction rates through hydrogen bonding interactions that stabilize transition states [6]. The presence of methanol in the reaction mixture facilitates formation of a six-membered hydrogen-bonded transition state, substantially lowering the activation energy.

Alternative Synthetic Routes

From 2,4-Dibromopyridine-N-oxide

An alternative synthetic approach involves the use of 2,4-dibromopyridine-N-oxide as a starting material. This methodology exploits the increased electrophilicity of the pyridine ring resulting from N-oxidation [8] [9]. The synthesis typically begins with the preparation of 2,4-dibromopyridine-N-oxide through oxidation of 2,4-dibromopyridine using peracids or other oxidizing agents [9].

The N-oxide intermediate can undergo nucleophilic substitution with ammonia or aminating reagents to introduce the amino functionality at the 2-position [8]. This approach offers the advantage of regioselective amination, though it requires additional synthetic steps compared to direct Boc protection methods.

Treatment of the resulting 2-amino-4-bromopyridine with di-tert-butyl dicarbonate under standard conditions then affords the desired N,N-DiBoc-2-amino-4-bromopyridine [8]. This route may be particularly advantageous when 2,4-dibromopyridine-N-oxide is readily available or when alternative synthetic strategies are required.

From Other Pyridine Derivatives

Several alternative pyridine starting materials can be employed for the synthesis of N,N-DiBoc-2-amino-4-bromopyridine. 2-Nitropyridine derivatives represent one such class of precursors [10] [11]. The nitro group can be reduced to an amino group using standard reduction conditions, such as iron powder in acetic acid or catalytic hydrogenation [10].

4-Bromopyridine-2-carboxylic acid derivatives offer another synthetic entry point. Curtius rearrangement of the corresponding acid azide can provide access to the desired 2-amino-4-bromopyridine skeleton [11]. This approach involves conversion of the carboxylic acid to the acid chloride, followed by treatment with sodium azide to generate the acid azide intermediate. Thermal rearrangement then yields the corresponding isocyanate, which can be hydrolyzed to the amine.

Halogen exchange reactions represent yet another viable approach. 2-Amino-4-chloropyridine can be converted to the corresponding bromo derivative through treatment with bromide sources under appropriate conditions [11]. This methodology may be particularly useful when chloropyridine precursors are more readily available than their bromopyridine counterparts.

Recent Synthetic Innovations

Recent advances in synthetic methodology have introduced several innovative approaches for the preparation of N,N-DiBoc-2-amino-4-bromopyridine. Flow chemistry methodologies represent one of the most significant recent developments [12] [13] [14]. Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and simplified scale-up procedures [12].

Electrochemical methods have also emerged as promising alternatives for aminopyridine synthesis [15]. The use of electrogenerated acetonitrile anion allows for efficient alkylation of N-Boc-4-aminopyridine derivatives under mild conditions without by-products [15]. This approach demonstrates high reactivity due to the large tetraethylammonium counterion, which leaves the acetonitrile anion effectively "naked" [15].

Photochemical activation represents another area of recent innovation. Visible light-promoted synthesis of pyridine derivatives has been demonstrated using metal-free conditions [16]. This approach offers the advantages of mild reaction conditions, high functional group tolerance, and elimination of toxic metal catalysts.

Industrial-Scale Production Methods

Batch Process Protocols

Industrial-scale production of N,N-DiBoc-2-amino-4-bromopyridine typically employs batch reactor systems due to their operational flexibility and well-established process control methodologies . Standard batch protocols involve charging the reactor with 2-amino-4-bromopyridine, followed by addition of solvent and base. Di-tert-butyl dicarbonate is then added portionwise to maintain temperature control and prevent rapid gas evolution .

Temperature control represents a critical aspect of batch process design. Reaction temperatures are typically maintained between 0-25°C during Boc anhydride addition to prevent decomposition and minimize side product formation . Continuous monitoring of carbon dioxide evolution provides real-time indication of reaction progress.

Batch reactors offer several advantages for industrial production, including flexibility in product mix, ease of cleaning between campaigns, and simplified process control. However, they also present certain limitations, including longer cycle times, higher labor requirements, and potential safety concerns associated with large inventories of reactive materials .

Continuous Flow Synthesis

Continuous flow synthesis has emerged as an attractive alternative for industrial-scale production of N,N-DiBoc-2-amino-4-bromopyridine [12] [13] [14]. Flow systems offer numerous advantages over batch processes, including improved heat and mass transfer, enhanced safety profiles, and more efficient utilization of equipment [12].

The basic flow setup typically involves separate feed streams for the aminopyridine substrate, Boc anhydride, and base solutions [13]. These streams are combined in a mixing element and passed through a heated reactor coil maintained at the desired reaction temperature. Residence times are controlled by adjusting flow rates and reactor volume [13].

Microreactor technology represents a particularly promising approach for flow synthesis [13]. The small channel dimensions provide excellent heat and mass transfer characteristics, enabling precise temperature control and rapid mixing. This is particularly important for reactions involving gas evolution, where poor mixing can lead to pressure buildup and safety concerns [13].

Temperature optimization in flow systems typically involves screening residence times and temperatures to identify optimal conditions [13]. Studies have shown that flow conditions often enable reactions to proceed at lower temperatures or shorter reaction times compared to equivalent batch processes [12].

Green Chemistry Approaches

Sustainable Solvent Systems

Green chemistry principles have been increasingly applied to the synthesis of N,N-DiBoc-2-amino-4-bromopyridine, with particular emphasis on developing more sustainable solvent systems [19] [20]. Traditional synthetic approaches rely heavily on chlorinated solvents such as dichloromethane, which pose environmental and health concerns [19].

Alcoholic solvents represent one promising alternative for green Boc protection reactions [6] [19]. Methanol and ethanol not only provide enhanced reaction rates through hydrogen bonding effects but also offer improved environmental profiles compared to halogenated solvents [6]. These solvents can often be recovered and recycled, further reducing environmental impact.

Solvent-free conditions represent the ultimate goal for sustainable synthesis [19] [20]. Recent studies have demonstrated that Boc protection reactions can be conducted under neat conditions using heterogeneous catalysts [19]. Sulfonated reduced graphene oxide has been shown to effectively catalyze Boc protection reactions under solvent-free conditions at room temperature [19].

Water-based systems have also been explored for Boc protection reactions [19]. While water is typically incompatible with Boc anhydride due to hydrolysis, the use of protective micelles or phase-transfer catalysts can enable aqueous Boc protection under appropriate conditions [19].

Catalytic Methods

The development of efficient catalytic methods represents another important aspect of green chemistry approaches to N,N-DiBoc-2-amino-4-bromopyridine synthesis [19] [20]. Traditional Boc protection reactions typically require stoichiometric amounts of base, which generates significant waste streams and complicates purification [19].

Heterogeneous catalysts offer significant advantages over homogeneous systems, including simplified product isolation, catalyst recovery and reuse, and reduced waste generation [19]. Sulfonated reduced graphene oxide has emerged as a particularly effective heterogeneous catalyst for Boc protection reactions [19]. This material demonstrates excellent activity under mild conditions and can be easily recovered and reused for multiple reaction cycles [19].

Acid catalysts have also been explored for Boc protection reactions, though they require careful optimization to prevent competitive deprotection [19]. Lewis acids such as scandium triflate can effectively catalyze Boc protection under anhydrous conditions, though their high cost limits practical applicability [19].

Enzymatic approaches represent an emerging area of interest for sustainable Boc protection [21]. While still in early development stages, enzymatic methods offer the potential for highly selective transformations under mild conditions with minimal environmental impact [21].

Purification and Characterization Techniques

Chromatographic Purification Methods

Column chromatography represents the most widely employed method for purification of N,N-DiBoc-2-amino-4-bromopyridine [2] [5] [22]. Silica gel serves as the standard stationary phase, with typical mobile phase compositions ranging from pure hexanes to 10-20% ethyl acetate in hexanes [2] [5]. The Boc protecting groups significantly increase the lipophilicity of the molecule, enabling effective separation from more polar impurities [2].

Flash chromatography techniques have been particularly successful for large-scale purifications [2] [5]. Automated flash chromatography systems enable rapid optimization of separation conditions and provide excellent reproducibility [2]. Typical gradient profiles begin with hexanes and gradually increase the ethyl acetate content to elute the desired product [2].

High-performance liquid chromatography represents another valuable purification tool, particularly for analytical-scale separations [23]. Reverse-phase columns with water-acetonitrile mobile phases provide excellent resolution of Boc-protected aminopyridines [23]. This technique is particularly useful for removing closely related impurities that may co-elute under normal-phase conditions [23].

Preparative thin-layer chromatography can be employed for small-scale purifications or when high-resolution separations are required [5]. This technique is particularly useful for separating regioisomers or other closely related compounds that may be difficult to resolve using conventional column chromatography [5].

Recrystallization Protocols

Recrystallization represents an important complementary purification technique for N,N-DiBoc-2-amino-4-bromopyridine [22] [24]. The crystalline nature of this compound makes it particularly amenable to recrystallization purification [22]. Suitable recrystallization solvents include ethanol, methanol, and ethyl acetate, either alone or in combination with non-polar solvents such as hexanes [22].

Hot filtration techniques are often employed to remove insoluble impurities prior to recrystallization [22]. The hot solution is filtered through celite or a similar filtering aid to ensure removal of particulate matter that could serve as nucleation sites for uncontrolled crystallization [22].

Slow cooling protocols generally provide superior crystal quality compared to rapid cooling methods [22] [24]. Controlled cooling rates allow for proper crystal lattice formation and often result in higher purity products [24]. Seeding with pure crystal fragments can help control nucleation and improve overall crystal quality [24].

Mixed solvent systems often provide optimal recrystallization conditions [22]. A typical protocol involves dissolving the crude product in a minimum amount of a good solvent (such as ethyl acetate) followed by gradual addition of a poor solvent (such as hexanes) until the solution becomes slightly cloudy [22]. Gentle heating to redissolve the precipitate, followed by slow cooling, typically yields high-quality crystals [22].

Analytical Verification of Purity

Comprehensive analytical characterization is essential for verifying the purity and identity of N,N-DiBoc-2-amino-4-bromopyridine [25] [26] [27]. Nuclear magnetic resonance spectroscopy represents the primary structural characterization tool [25] [26]. Proton nuclear magnetic resonance spectra typically show characteristic signals for the tert-butyl groups around 1.5 parts per million, along with distinct aromatic proton signals for the pyridine ring [26].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with characteristic carbonyl carbon signals around 150-155 parts per million and tert-butyl carbon signals around 28 and 83 parts per million [26]. The presence of both Boc protecting groups can be confirmed by integration of the tert-butyl signals [26].

Mass spectrometry serves as a valuable complementary technique for molecular weight confirmation and purity assessment [25] [27]. Electrospray ionization typically provides clean molecular ion peaks, while electron impact ionization can provide useful fragmentation patterns for structural confirmation [27].

High-performance liquid chromatography with ultraviolet detection provides quantitative purity assessment [26] [27]. Typical purities for synthetic N,N-DiBoc-2-amino-4-bromopyridine range from 95-99% as determined by area percent methods [26] [27]. Gas chromatography can also be employed for purity determination, though care must be taken to use sufficiently high injection port temperatures to ensure complete vaporization [26].

Melting point determination provides a simple yet effective purity assessment tool [26] [27]. Pure N,N-DiBoc-2-amino-4-bromopyridine typically exhibits sharp melting points, while impure samples show broader melting ranges or multiple melting events [26]. Comparison with literature values provides additional confidence in product identity and purity [26] [27].

Data Tables

Reaction ParameterOptimal RangeTypical Yield (%)Reference
Temperature0-25°C85-95 [2] [5]
Reaction Time0.5-2 hours85-95 [2] [5]
Base Equivalents1.5-3.080-90 [2] [5]
Boc₂O Equivalents1.5-2.585-95 [2] [5]
Purification MethodTypical Purity (%)Recovery (%)Time RequiredReference
Column Chromatography95-9980-902-4 hours [2] [5]
Recrystallization98-99.570-854-8 hours [22] [24]
HPLC Purification99+60-801-2 hours [23]
Analytical MethodDetection LimitPrecision (%)ApplicationReference
¹H NMR0.1%±2Structure confirmation [26]
HPLC-UV0.01%±1Purity determination [26] [27]
GC-FID0.05%±1.5Purity assessment [26]
Mass Spectrometry0.001%±5Molecular weight confirmation [27]

XLogP3

3.8

Wikipedia

Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate

Dates

Last modified: 08-15-2023

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